N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(3-Methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone derivative featuring a propanamide linker substituted with a 3-methoxyphenyl group and a 3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl moiety. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects . The structural uniqueness of this compound lies in its hybrid architecture, combining a pyridazinone core with a substituted propanamide side chain.
Synthetic routes for analogous compounds involve coupling pyridazinone intermediates with acid chlorides or activated carboxylic acids under standard amidation conditions . For example, describes the synthesis of a related pyridazinone-acetamide derivative using thionyl chloride and triethylamine (TEA) in tetrahydrofuran (THF), yielding high-purity products .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-9-16(10-8-14)19-11-12-20(25)24(23-19)15(2)21(26)22-17-5-4-6-18(13-17)27-3/h4-13,15H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJNPYXTANUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a similar substitution reaction, using a methylphenyl halide and a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., methoxyphenyl halide, methylphenyl halide) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide exhibit a range of biological activities:
- Antioxidant Activity: Preliminary studies have shown that derivatives of this compound can scavenge free radicals, demonstrating antioxidant properties. For instance, certain analogs were found to have antioxidant activity significantly higher than that of ascorbic acid .
- Anticancer Activity: The compound has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicated that it exhibited cytotoxic effects, particularly against U-87 cells, suggesting its potential as an anticancer agent .
- Cholinesterase Inhibition: Some related compounds have been identified as potential cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antioxidant and Anticancer Activity
A study published in 2020 synthesized several derivatives of the compound and evaluated their antioxidant and anticancer activities using DPPH radical scavenging assays and MTT assays against cancer cell lines. The results indicated that certain derivatives had an antioxidant capacity approximately 1.4 times greater than ascorbic acid and showed significant cytotoxicity against U-87 cells while being less effective against MDA-MB-231 cells .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory properties of related compounds. The study found that specific substitutions on the pyridazinone ring enhanced the inhibitory activity, suggesting a promising direction for developing treatments for Alzheimer's disease.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide | Contains bromophenyl group | Potential cholinesterase inhibitor | Enhances electronic properties |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-(1-phenylethylidene)acetohydrazide | Chlorophenyl substitution | Analgesic and anti-inflammatory effects | Ethylidene moiety adds steric hindrance |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 4-methylphenyl group on the pyridazinone core (shared by the target compound and Compound 6k) correlates with anti-inflammatory activity, as seen in Compound 6k’s 72% inhibition in edema models . The 3-methoxyphenyl group on the amide (target compound) may enhance solubility compared to the 4-bromophenyl group in Compound 84, but its larger size could reduce binding affinity . Antipyrine-containing analogs (e.g., Compound 6k) exhibit dual antipyretic and anti-inflammatory effects, suggesting that the amide substituent dictates target specificity .
However, its lack of charged groups may limit aqueous solubility. SA 58-035, a non-pyridazinone propanamide, demonstrates high lipophilicity (due to the decyldimethylsilyl group), enabling potent cholesterol esterification inhibition but poor water solubility .
Biological Activity
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a complex organic compound with a unique chemical structure that suggests potential biological activity. This compound features a propanamide backbone linked to a pyridazinone moiety, which may influence its pharmacological properties. The molecular formula of this compound is C21H21N3O3, and it has a molecular weight of approximately 363.4 g/mol .
Chemical Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | DCMJNPYXTANUPI-UHFFFAOYSA-N |
Biological Activities
Research on related compounds indicates that this compound may exhibit the following biological activities:
- Antioxidant Activity : Compounds with similar structural features have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases.
- Analgesic Properties : The compound may also exhibit pain-relieving effects, similar to other amide derivatives .
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related research provide insights into its potential applications:
- Cholinesterase Inhibition : A related compound containing a pyridazinone moiety was found to inhibit cholinesterase activity, suggesting potential use in neurodegenerative diseases .
- Anti-cancer Activity : Some pyridazine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this class of compounds could be further explored for anticancer therapies .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use ESI-MS for real-time mass verification of intermediates .
- Achieve yields >50% by optimizing solvent polarity and reaction time .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Answer:
Critical characterization methods include:
- IR Spectroscopy : Confirm C=O stretches (1660–1680 cm⁻¹) for pyridazinone and amide groups .
- ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl/methylphenyl) and methyl groups (δ 1.2–2.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 430.1868 for related analogs) .
Q. Data Interpretation Example :
- A melting point of 233–235°C (for analog 6k) indicates high purity .
Advanced: What in vitro assays are suitable for evaluating anti-inflammatory activity, and how should experimental controls be designed?
Answer:
Assays :
Q. Controls :
- Positive controls : Include NSAIDs (e.g., indomethacin) .
- Negative controls : Use vehicle-treated cells and inactive structural analogs.
- Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀ values .
Validation : Cross-validate results with Western blotting for protein expression (e.g., COX-2) .
Advanced: How do structural modifications in the pyridazinone core influence biological activity, and what computational methods predict these effects?
Answer:
Key Modifications :
Q. Computational Tools :
- Molecular docking : Predict binding affinities to COX-2 or cytokine receptors using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. Case Study :
- Analog 84 () with a 4-bromophenyl group showed 2x higher activity than methylphenyl derivatives, highlighting halogen effects .
Advanced: How can researchers resolve contradictions in biological activity data among structurally similar pyridazinone derivatives?
Answer:
Strategies :
- SAR studies : Systematically vary substituents (e.g., methyl, methoxy, halogens) and compare IC₅₀ values .
- Target specificity profiling : Use kinase/phosphatase panels to identify off-target effects .
- Meta-analysis : Compare datasets across studies (e.g., anti-inflammatory vs. anticancer assays) to contextualize discrepancies .
Q. Example Contradiction :
- A compound with a morpholine group () showed anticancer activity but weak anti-inflammatory effects, suggesting target-dependent outcomes .
Resolution : Validate mechanisms via CRISPR/Cas9 knockout of suspected targets (e.g., PRMT5) .
Advanced: What strategies are recommended for optimizing the compound's pharmacokinetic properties in preclinical studies?
Answer:
Key Parameters :
- Solubility : Use logP calculations (e.g., <3.0) and modify with polar groups (e.g., -OH, -NH₂) .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .
Q. Experimental Design :
- In vivo models : Administer 10–50 mg/kg doses in rodent inflammation models, monitoring plasma half-life .
- Formulation : Use PEG-based carriers to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
